molecular formula C11H16O B3420901 1-Butoxy-2-methylbenzene CAS No. 2052-13-3

1-Butoxy-2-methylbenzene

Cat. No. B3420901
CAS RN: 2052-13-3
M. Wt: 164.24 g/mol
InChI Key: JRMXMUCILWKNNW-UHFFFAOYSA-N
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Description

1-Butoxy-2-methylbenzene is an organic compound with a molecular formula of C11H16 . It is a derivative of benzene, which is a cyclic hydrocarbon with a ring of six carbon atoms . The structure of 1-Butoxy-2-methylbenzene includes a benzene ring with a butoxy group and a methyl group attached to it .


Molecular Structure Analysis

The molecular structure of 1-Butoxy-2-methylbenzene consists of a benzene ring with a butoxy group (C4H9O) and a methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound .


Chemical Reactions Analysis

Benzene derivatives like 1-Butoxy-2-methylbenzene can undergo various chemical reactions, including electrophilic aromatic substitution . In this reaction, an electrophile attacks the pi bond of the benzene ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Scientific Research Applications

Ultrasound Assisted Preparation

1-Butoxy-4-nitrobenzene, a derivative of 1-butoxy-2-methylbenzene, has been successfully synthesized using ultrasonic assisted organic solvent conditions. This process, catalyzed by a multi-site phase-transfer catalyst, demonstrates an advanced method for synthesizing nitro aromatic ethers, showcasing the versatility of 1-butoxy-2-methylbenzene in chemical synthesis (Harikumar & Rajendran, 2014).

Polymer Chemistry

In the field of polymer chemistry, azoxybenzene derivatives with 2-butoxy and 2-methyl-1-butoxy terminal groups have been introduced into poly(organophosphazenes). This modification influences the thermal behavior and morphology of the polymers, demonstrating the application of 1-butoxy-2-methylbenzene derivatives in tailoring polymer properties (Allcock & Kim, 1991).

Antioxidant Activities

Research has indicated that derivatives of 1-butoxy-2-methylbenzene can exhibit significant antioxidant activities. This finding opens up possibilities for the use of these compounds in areas requiring antioxidant properties, such as food preservation or pharmaceuticals (Huang et al., 2018).

Electropolymerization

Electropolymerization of 1,2-methylenedioxybenzene in ionic liquids related to 1-butoxy-2-methylbenzene demonstrates the potential for creating electroactive polymers with specific properties. This application is crucial for the development of new materials in electronics and nanotechnology (Dong et al., 2007).

Solution Behavior Studies

Studying the densities and viscosities of mixtures involving derivatives of 1-butoxy-2-methylbenzene helps understand the solute-solvent interactions, which is essential in designing solutions with desired properties for various industrial applications (Zhu et al., 2014).

Photooxidation Research

1-Butoxy-2-methylbenzene derivatives have been studied in the context of nitrate-induced photooxidation in water, shedding light on the environmental fate of organic chemicals under specific conditions. This research is significant for understanding and mitigating environmental pollution (Zepp et al., 1987).

Mechanism of Action

The mechanism of action for reactions involving 1-Butoxy-2-methylbenzene likely involves electrophilic aromatic substitution . This process involves the attack of an electrophile on the pi bond of the benzene ring, forming an arenium ion. The arenium ion then loses a proton, reforming the aromatic system .

properties

IUPAC Name

1-butoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXMUCILWKNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313071
Record name 1-Butoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-2-methylbenzene

CAS RN

2052-13-3
Record name 1-Butoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2052-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL ORTHO-TOLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (456 mg, 1.4 mmol), 2-iodotoluene (127 μL, 1.0 mmol) and n-butanol (1.0 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; hexane) provided 159 mg (97% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
127 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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